molecular formula C7H7NO4S B2818556 4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid CAS No. 785803-73-8

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid

Cat. No.: B2818556
CAS No.: 785803-73-8
M. Wt: 201.2
InChI Key: URDKTIQHWDIECK-UHFFFAOYSA-N
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Description

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an amino group, a methoxycarbonyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid can be achieved through several methods. . This method allows for the formation of aminothiophene derivatives under mild conditions. Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-Amino-5-(methoxycarbonyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-5-methoxycarbonylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-12-7(11)5-3(8)2-4(13-5)6(9)10/h2H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDKTIQHWDIECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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